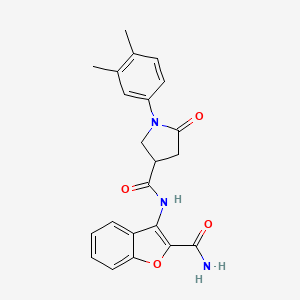

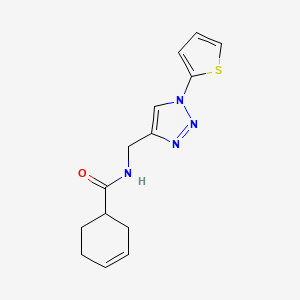

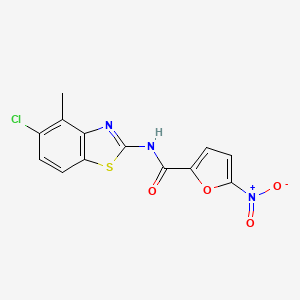

![molecular formula C22H19FN4O2S B2978402 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-11-0](/img/structure/B2978402.png)

7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines was confirmed on the basis of analytical and spectral (IR, 1 H NMR, 13 C NMR and ESIMS) data . For example, the IR spectrum contained a C=O absorption band at 1,678 cm −1. Strong bands observed at 1,532 cm −1 indicate stretching vibrations of C=N groups .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . The respective pyrimido[4,5-d]pyrimidine was obtained in a 38% yield under diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N –N bond .科学的研究の応用

Molecular Structure and Crystal Formation

The compound 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been studied for its unique molecular and crystal structures. Research reveals that similar molecules exhibit varied crystal structures due to different intermolecular interactions, such as hydrogen bonding and pi-pi stacking interactions. For instance, molecules with a 7-aryl substitution show differences in how they are linked together, forming dimers and chains through specific hydrogen bonds and stacking interactions, indicative of their potential for diverse chemical and physical properties (Jorge Trilleras et al., 2009).

Synthesis and Biological Activity

A series of pyrimidine derivatives linked with morpholinophenyl groups demonstrates significant larvicidal activity, suggesting the potential of similar pyrimido[4,5-d]pyrimidine compounds in developing new pesticides or biologically active substances. The structural variations, particularly with different substituents on the benzyl ring, play a crucial role in enhancing biological efficacy, showcasing the chemical versatility and potential application in bioactive compound synthesis (S. Gorle et al., 2016).

Chemical Reactions and Modifications

The pyrimido[4,5-d]pyrimidine derivatives exhibit various chemical behaviors, including regioselective amination, which is essential for synthesizing amino-substituted derivatives. These reactions are crucial for developing novel compounds with potential applications in medicinal chemistry, highlighting the compound's utility in synthesizing diverse derivatives with specific biological or chemical properties (A. Gulevskaya et al., 1994).

Antitumor Activities

Pyrimido[4,5-d]pyrimidine derivatives, through specific synthetic routes, have been identified as potent inhibitors of mammalian dihydrofolate reductase, showcasing significant activity against certain carcinomas. This underlines the potential of such compounds in the development of new chemotherapeutic agents, providing a foundation for further research into their antitumor properties (E. Grivsky et al., 1980).

将来の方向性

作用機序

Target of Action

Compounds with a pyrimidine structure often interact with various enzymes and receptors in the body. For example, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Mode of Action

The compound could bind to its target protein and alter its function. This could lead to changes in the biochemical processes that the protein is involved in .

Biochemical Pathways

Depending on the specific targets of the compound, various biochemical pathways could be affected. For instance, if the compound targets CDK2, it could affect cell cycle progression and potentially induce apoptosis .

Result of Action

The cellular and molecular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound has an inhibitory effect on CDK2, it could lead to cell cycle arrest and apoptosis .

特性

IUPAC Name |

7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2S/c1-13-4-6-14(7-5-13)12-30-20-17-19(26(2)22(29)27(3)21(17)28)24-18(25-20)15-8-10-16(23)11-9-15/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXGMFGUFFMDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

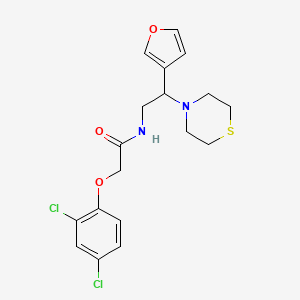

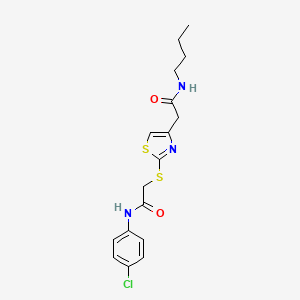

![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)

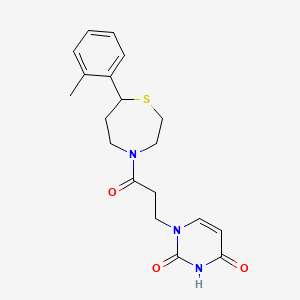

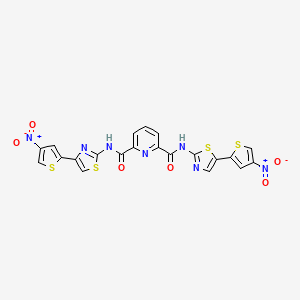

![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)

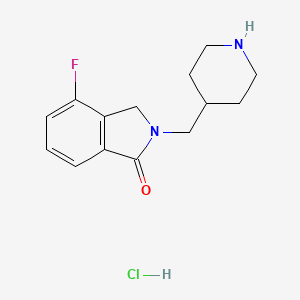

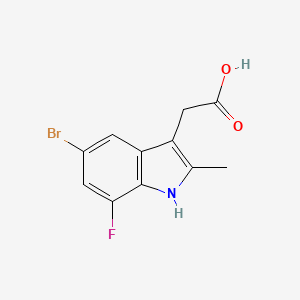

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)

![N-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2978341.png)